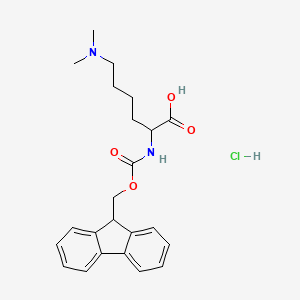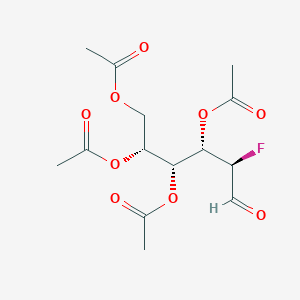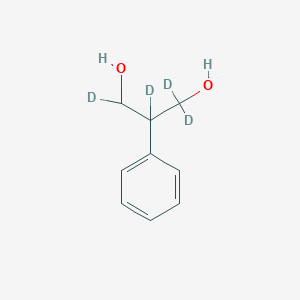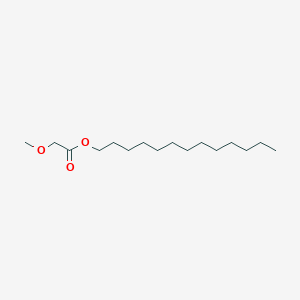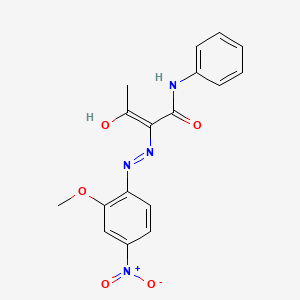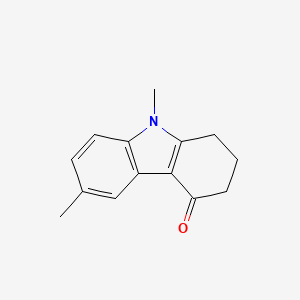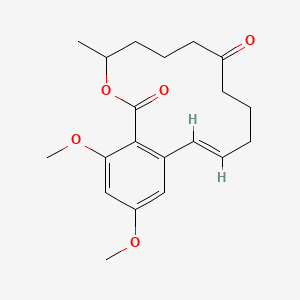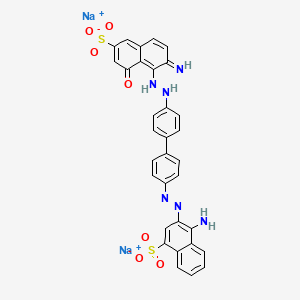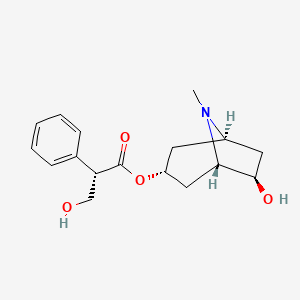
7|A-Hydroxyhyoscyamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an anticholinergic and α1 adrenergic receptor antagonist used in the treatment of acute circulatory shock in China . This compound is known for its medicinal properties, particularly in the field of cardiovascular and ophthalmic treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7|A-Hydroxyhyoscyamine involves the hydroxylation of hyoscyamine. The enzyme hyoscyamine 6β-hydroxylase (H6H) catalyzes this reaction, converting hyoscyamine to 6β-hydroxyhyoscyamine . This enzyme requires hyoscyamine, 2-oxoglutarate, Fe2+ ions, and molecular oxygen for its activity . Ascorbate is also known to stimulate this reaction .
Industrial Production Methods: Industrial production of this compound typically involves the use of genetically engineered Escherichia coli to overproduce the enzyme hyoscyamine 6β-hydroxylase . This method allows for the efficient conversion of hyoscyamine to this compound, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7|A-Hydroxyhyoscyamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
7|A-Hydroxyhyoscyamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its role in plant metabolism and alkaloid biosynthesis.
Medicine: Utilized in the treatment of acute circulatory shock, myopia, and as an anticholinergic agent.
Industry: Employed in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 7|A-Hydroxyhyoscyamine involves blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This results in increased cardiac output, reduced secretions, and antagonism of histamine and serotonin . The compound acts as an α1 adrenergic receptor antagonist, which helps in the treatment of acute circulatory shock .
Comparison with Similar Compounds
Hyoscyamine: A tropane alkaloid with similar anticholinergic properties but lacks the hydroxyl group at the 7-position.
Scopolamine: Another tropane alkaloid with higher pharmaceutical activity and fewer side effects compared to hyoscyamine.
Uniqueness: 7|A-Hydroxyhyoscyamine is unique due to its specific hydroxylation at the 7-position, which imparts distinct pharmacological properties. It is particularly effective in treating acute circulatory shock and has applications in ophthalmology .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16-/m1/s1 |
InChI Key |
WTQYWNWRJNXDEG-DGXTUMSLSA-N |
Isomeric SMILES |
CN1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


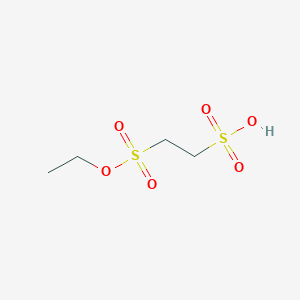
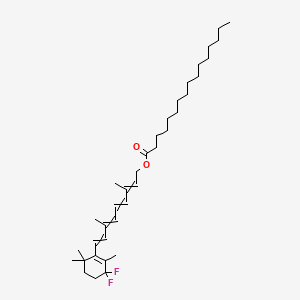
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
